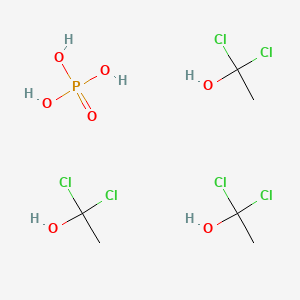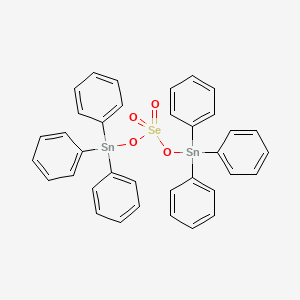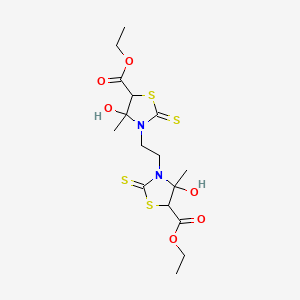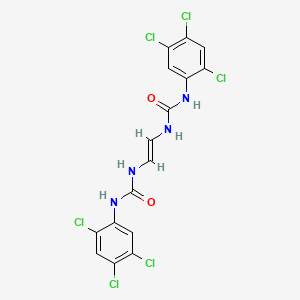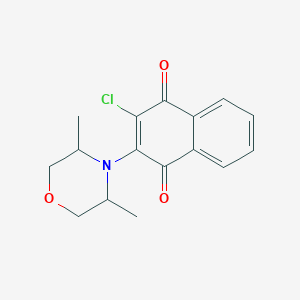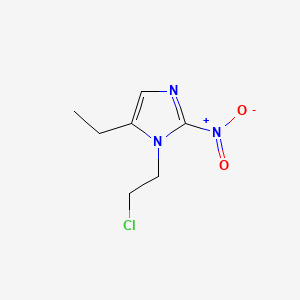
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroimidazole core, which is a common motif in many biologically active molecules. The presence of the chloroethyl and ethyl groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 5-ethyl-2-nitroimidazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form more reactive intermediates.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are often carried out under mild to moderate temperatures to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions, particularly those involving nitroimidazole derivatives.
Medicine: Due to its structural similarity to other biologically active nitroimidazoles, it is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole involves several key steps:
Molecular Targets: The compound interacts with cellular components, particularly DNA and proteins, through its reactive nitro and chloroethyl groups.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Biological Effects: These interactions result in the inhibition of cellular processes, leading to cell death, which is particularly useful in targeting rapidly dividing cells, such as cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea share structural similarities and exhibit similar reactivity.
Uniqueness: The presence of the ethyl group in this compound distinguishes it from other nitroimidazole derivatives, potentially offering different reactivity and biological activity profiles.
Applications: While similar compounds are also used in medicinal chemistry and industrial applications, the specific structure of this compound may offer unique advantages in certain contexts, such as improved selectivity or reduced toxicity.
Eigenschaften
CAS-Nummer |
23571-43-9 |
|---|---|
Molekularformel |
C7H10ClN3O2 |
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-5-ethyl-2-nitroimidazole |
InChI |
InChI=1S/C7H10ClN3O2/c1-2-6-5-9-7(11(12)13)10(6)4-3-8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
SPPPYRUQHOFCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(N1CCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


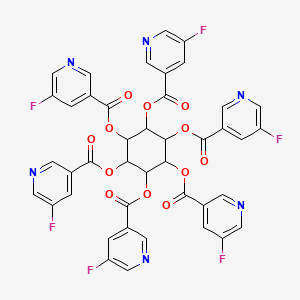

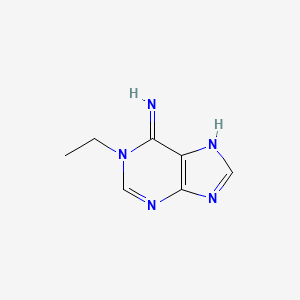
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
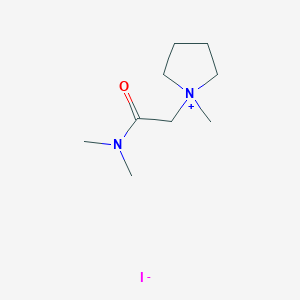
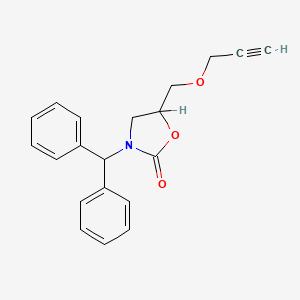
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
